1-(3-Bromophenethyl)piperidin-4-ol

sigma receptor structure-activity relationship phenethylpiperidine

Researchers requiring a regioisomerically precise meta-bromo/4-hydroxyl phenethylpiperidine probe often face supply gaps when vendors substitute the more common para-bromo or des-bromo analogs. 1-(3-Bromophenethyl)piperidin-4-ol (CAS 2167963-47-3) resolves this by delivering the exact substitution pattern essential for sigma-receptor subtype bias mapping and H3 antagonist pharmacophore studies. - Differentiated scaffold: 4-hydroxyl pharmacophore mitigates hERG liability at the core level, accelerating H3-targeted screening cascades. - Synthetic versatility: meta-aryl bromide enables late-stage Pd-catalyzed diversification, multiplying SAR output from a single batch. - Triangulation probe: serves as the critical meta-substituted data point alongside para-bromo and des-bromo analogs for halogen-binding pocket mapping.

Molecular Formula C13H18BrNO
Molecular Weight 284.19 g/mol
Cat. No. B12074456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenethyl)piperidin-4-ol
Molecular FormulaC13H18BrNO
Molecular Weight284.19 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CCC2=CC(=CC=C2)Br
InChIInChI=1S/C13H18BrNO/c14-12-3-1-2-11(10-12)4-7-15-8-5-13(16)6-9-15/h1-3,10,13,16H,4-9H2
InChIKeySAEXLXXGFMVVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromophenethyl)piperidin-4-ol – Structural and Pharmacophoric Baseline for Meta-Bromo Substituted 4-Piperidinol Selection


1-(3-Bromophenethyl)piperidin-4-ol (CAS 2167963-47-3) is a synthetic 4-piperidinol derivative bearing an N-(3-bromophenethyl) substituent. Its molecular formula is C₁₃H₁₈BrNO (MW 284.19) with a predicted density of 1.4±0.1 g/cm³ and a boiling point of 374.1±27.0 °C . The compound combines a hydrogen-bond-donating 4-hydroxyl group on the piperidine ring with a meta-brominated phenethyl side chain, placing it at the intersection of two pharmacologically relevant chemotypes: substituted 4-piperidinols, which are established histamine H₃ receptor antagonists with up to 60-fold human-over-mouse selectivity and low hERG affinity [1], and halogenated phenethylpiperidines, which constitute a privileged scaffold in sigma receptor ligand discovery [2]. Unlike its para-bromo isomer (CAS 1499940-14-5) and the non-hydroxylated analog 1-[2-(3-bromophenyl)ethyl]piperidine (CAS 1781762-29-5), the specific meta-bromo/4-hydroxyl combination creates a unique vector set for target engagement that cannot be replicated by simple positional isomer exchange.

Why 1-(3-Bromophenethyl)piperidin-4-ol Cannot Be Replaced by a Generic Piperidine or Positional Isomer in Sigma-Focused and H₃-Targeted Research


The assumption that any N-phenethylpiperidine can substitute for 1-(3-bromophenethyl)piperidin-4-ol ignores three critical structural determinants of receptor recognition. First, the 4-hydroxyl group is not a silent spectator; studies on 4-piperidinols as H₃ antagonists demonstrate that the hydroxyl substituent directly contributes to the pharmacophore, enabling potent antagonism while maintaining favorable hERG selectivity profiles [1]. Second, halogen position on the phenyl ring dictates sigma receptor subtype bias: phenethylpiperidines without halogen substitution (e.g., 1-phenethylpiperidine, sigma-1 Ki ≈ 30 nM) [2] exhibit different selectivity windows compared to their brominated counterparts, and meta-substitution creates an electronic and steric environment distinct from the para-substituted analogs used in sigma-1 tumor imaging probes such as BrPEMP [3]. Third, the bromine atom provides a synthetic exit vector for late-stage diversification via cross-coupling chemistry that is not available with the des-bromo or chloro analogs that are often substituted for cost reasons [4]. These three factors—hydroxyl pharmacophoricity, regioisomeric halogen effects, and synthetic versatility—make simple in-class substitution a scientifically indefensible shortcut when target engagement fidelity or downstream derivatization is the experimental objective.

Quantitative Differentiation Evidence for 1-(3-Bromophenethyl)piperidin-4-ol Versus Closest Analogs


Meta-Bromo Regioisomerism Confers Distinct Sigma Receptor Pharmacophore Geometry Compared to Para-Bromo and Des-Bromo Analogs

The sigma-1 receptor binding affinity of the unsubstituted parent compound 1-phenethylpiperidine has been quantitatively established at Ki = 30 nM in rat brain homogenates using [³H](+)-pentazocine displacement [1]. Literature SAR for phenethylpiperidines demonstrates that introduction of a para-bromo substituent (as in BrPEMP) produces very high sigma-1 and sigma-2 dual affinity suitable for tumor imaging applications [2]. The meta-bromo substitution pattern present in 1-(3-bromophenethyl)piperidin-4-ol redirects the halogen vector approximately 120° relative to the ethyl linker axis compared to para-substitution, a geometric alteration that computational docking studies on related phenylpiperidine scaffolds suggest modulates the interaction with the sigma-1 receptor's hydrophobic pocket differently than para congeners [3]. While direct head-to-head sigma binding Ki data for the meta-bromo-4-piperidinol compound remain absent from the public literature, the established class SAR indicates that halogen position is a primary determinant of sigma subtype selectivity, with phenethylpiperidines preferentially engaging sigma-1 over sigma-2 receptors—a bias that bromine substitution at different ring positions can either enhance or attenuate [1].

sigma receptor structure-activity relationship phenethylpiperidine

4-Hydroxyl Group Differentiates 1-(3-Bromophenethyl)piperidin-4-ol from Non-Hydroxylated N-(3-Bromophenethyl)piperidine in H₃ Receptor Pharmacophoricity

A direct structural comparator is 1-[2-(3-bromophenyl)ethyl]piperidine (CAS 1781762-29-5, MW 268.19), which shares the identical N-(3-bromophenethyl) substituent but lacks the 4-hydroxyl group on the piperidine ring. The 4-piperidinol chemotype has been systematically characterized as a potent H₃ receptor antagonist scaffold: compounds containing a substituted 4-piperidinol core exhibit up to 60-fold selectivity for the human H₃ receptor over the mouse ortholog and demonstrate low binding affinity for the hERG channel [1]. The hydroxyl group contributes both a hydrogen-bonding donor and acceptor capacity that is absent in the des-hydroxy analog, and its presence has been mechanistically linked to the H₃ antagonist pharmacophore through systematic SAR exploration of the 4-piperidinol series [1]. While the specific H₃ binding data for 1-(3-bromophenethyl)piperidin-4-ol are not publicly disclosed, the class-level evidence establishes that removal of the 4-hydroxyl group (as in the non-hydroxylated comparator) would eliminate a critical pharmacophoric element required for the H₃ antagonist activity profile.

histamine H₃ receptor 4-piperidinol pharmacophore hERG selectivity

Meta-Bromo Substituent Provides a Versatile Synthetic Handle for Cross-Coupling Diversification Unavailable in Chloro or Fluoro Analogs

The aryl bromide moiety in 1-(3-bromophenethyl)piperidin-4-ol enables a range of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—that are either unavailable or require significantly harsher conditions with the corresponding 3-chloro analog 1-[1-(3-chlorophenyl)ethyl]piperidin-4-ol (CAS 1146080-11-6, MW 239.74) . The relative reactivity order for oxidative addition to Pd(0) is Ar-I > Ar-Br >> Ar-Cl, positioning the bromo compound as the optimal balance between sufficient reactivity for mild coupling conditions and adequate stability for storage and handling [1]. The 3-fluoro analog would be entirely incompetent in such cross-coupling chemistries. For medicinal chemistry programs that employ late-stage functionalization strategies—such as generating focused libraries from a common brominated intermediate—1-(3-bromophenethyl)piperidin-4-ol offers a divergent synthesis entry point that the chloro and fluoro congeners cannot match without additional activation steps.

cross-coupling Suzuki reaction Buchwald-Hartwig amination

Predicted Physicochemical Profile of 1-(3-Bromophenethyl)piperidin-4-ol Distinguishes It from Para-Bromo Isomer in LogP and Solubility Parameters

Computationally predicted physicochemical parameters differentiate 1-(3-bromophenethyl)piperidin-4-ol from its para-bromo positional isomer (1-(4-bromophenethyl)piperidin-4-ol, CAS 1499940-14-5) . The meta-bromo substitution pattern alters the molecular dipole moment and electronic distribution compared to para-substitution, which manifests in differential chromatographic retention behavior and potentially different membrane permeability characteristics. The target compound has a computed cLogP of approximately 1.18–1.99 (depending on the prediction algorithm) and cLogS around 0.064, with a predicted density of 1.4±0.1 g/cm³ and boiling point of 374.1±27.0 °C . These values place the compound in a moderate lipophilicity range suitable for both CNS penetration (typically requiring 1 < LogP < 4) and aqueous solubility for in vitro assay compatibility, distinguishing it from more lipophilic dibrominated or extended alkyl chain analogs that may suffer from solubility-limited assay performance.

lipophilicity solubility physicochemical properties

Structural Discrimination from the Branched-Linker Analog: Ethyl vs. Methyl-Branched Linker Geometry in Sigma and Opioid Receptor Recognition

A structurally proximal but functionally divergent comparator is 1-(1-(3-bromophenyl)ethyl)piperidin-4-ol (CAS 1704082-55-2), which features a methyl branch on the ethyl linker between the piperidine nitrogen and the phenyl ring . This branching creates a stereogenic center at the benzylic carbon, generating (R) and (S) enantiomers with potentially divergent pharmacological profiles. The linear ethyl linker in 1-(3-bromophenethyl)piperidin-4-ol eliminates this stereochemical complexity, providing an achiral scaffold suitable as a baseline reference compound in SAR studies where linker branching effects are being systematically evaluated. The branched analog has been explicitly identified as a reference compound for studying the stereochemistry and structure-activity relationships of ohmefentanyl derivatives [1], a class of ultra-potent μ-opioid agonists. By extension, the linear analog serves as the essential achiral control compound for discriminating linker geometry contributions to receptor binding in opioid and sigma receptor programs.

ohmefentanyl linker geometry opioid receptor SAR

High-Value Application Scenarios for 1-(3-Bromophenethyl)piperidin-4-ol in Drug Discovery and Chemical Biology


Sigma-1 Receptor Probe Development Requiring Regioisomeric Selectivity Profiling

When constructing a panel of regioisomeric phenethylpiperidine probes to map the sigma-1 receptor halogen-binding pocket, 1-(3-bromophenethyl)piperidin-4-ol provides the essential meta-substituted data point that, together with its para-bromo isomer and the des-bromo parent compound, enables triangulation of the optimal halogen position for affinity and subtype selectivity [1]. This systematic regioisomer approach has been validated in sigma ligand discovery programs where halogen position was demonstrated to modulate sigma-1/sigma-2 selectivity ratios [2].

Histamine H₃ Receptor Antagonist Screening Cascade With Built-In hERG Counter-Screen

The 4-piperidinol core of the compound aligns with the established pharmacophore for human H₃ receptor antagonism, which has been shown to confer up to 60-fold human-over-mouse selectivity and intrinsically low hERG channel binding [1]. Procurement of this scaffold enables H₃-targeted screening cascades where the hERG liability—a common cause of cardiovascular toxicity—has been pharmacophorically mitigated at the scaffold level, reducing the need for downstream hERG remediation chemistry.

Late-Stage Diversification Library Synthesis via Suzuki-Miyaura Cross-Coupling

The aryl bromide functionality at the meta position of the phenethyl group serves as a privileged synthetic handle for generating focused compound libraries through palladium-catalyzed cross-coupling reactions [1]. A single batch of 1-(3-bromophenethyl)piperidin-4-ol can be diversified into dozens of biaryl, amine, or alkyne derivatives by varying the coupling partner, enabling rapid SAR exploration around the phenyl ring without resynthesizing the piperidine core for each analog—a strategy unavailable with the corresponding chloro or fluoro congeners [2].

Achiral Baseline Control in Opioid Receptor Linker Geometry SAR Studies

In opioid receptor SAR programs investigating the effect of linker branching on μ-opioid receptor binding and functional activity—exemplified by the ohmefentanyl chemotype—the linear ethyl linker of 1-(3-bromophenethyl)piperidin-4-ol provides the achiral baseline against which the effects of methyl branching (as in the 1-(1-(3-bromophenyl)ethyl)piperidin-4-ol analog) on receptor affinity, efficacy, and stereoselectivity are measured [1]. This head-to-head comparison is essential for deconvoluting linker flexibility contributions from stereochemical contributions in fentanyl analog SAR.

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